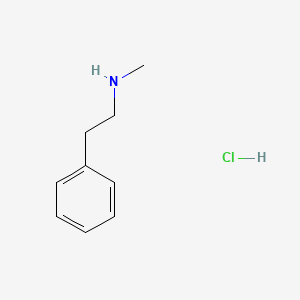
Phenethylamine, N-methyl-, hydrochloride
描述
Phenethylamine, N-methyl-, hydrochloride (also known as N-Methylphenethylamine hydrochloride) is a chemical compound with the molecular formula C9H14ClN. It belongs to the class of phenethylamines, characterized by a benzene ring attached to an ethyl group through a two-carbon chain . This compound is an endogenous trace amine neuromodulator and is also found in certain plants, including Acacia berlandieri . Structurally, it is a colorless liquid with a fishy odor, soluble in water, ethanol, and ether .
Synthesis Analysis
The synthesis of N-Methylphenethylamine hydrochloride involves the alkylation of phenethylamine with methyl iodide or other suitable methylating agents. The resulting compound is then converted to its hydrochloride salt by reacting with hydrochloric acid .Molecular Structure Analysis
N-Methylphenethylamine hydrochloride consists of a phenethylamine core, where the amino group is attached to a benzene ring via an ethyl group . The molecular weight of this compound is 171.67 g/mol .Chemical Reactions Analysis
N-Methylphenethylamine hydrochloride can undergo various chemical reactions, including alkylation, acylation, and oxidation. These reactions can modify its structure and properties, leading to the formation of derivatives with potential pharmacological activities .Physical and Chemical Properties Analysis
科学研究应用
Medicinal Chemistry: Ligand Development
N-Methylphenethylamine hydrochloride: is utilized in medicinal chemistry for the development of ligands targeting various receptors. This compound serves as a structural motif in the synthesis of molecules that interact with adrenoceptors, dopamine receptors, and serotonin receptors . These ligands can modulate receptor activity, leading to potential therapeutic applications for disorders related to these neurotransmitter systems.
Pharmacology: Psychoactive Substance Analysis
In pharmacology, N-Methylphenethylamine hydrochloride is analyzed for its psychoactive properties. As a phenethylamine derivative, it’s structurally similar to various psychoactive substances and can be used as a reference compound in the study of drug abuse and the effects of “designer drugs” on the central nervous system .
Organic Synthesis: Chemical Intermediate
This compound is employed as an intermediate in organic synthesis. Its structure is pivotal for constructing more complex molecules, particularly in the synthesis of pharmaceuticals and biologically active compounds. The hydrochloride salt form enhances its solubility in polar solvents, facilitating various chemical reactions .
Biochemistry: Enzyme Inhibition Studies
N-Methylphenethylamine hydrochloride: is used in biochemistry for enzyme inhibition studies. It can act as an inhibitor for enzymes like monoamine oxidase (MAO) and dopamine transporter (DAT), which are crucial in neurotransmitter metabolism and function. Understanding its inhibitory effects can contribute to the development of new treatments for neurological disorders .
Neurochemistry: Neurotransmitter Mimicry
In neurochemistry, this compound is studied for its ability to mimic endogenous neurotransmitters such as dopamine and norepinephrine. Its structural similarity allows it to bind to the same receptors and elicit similar physiological responses, making it a valuable tool for studying neurotransmitter pathways and receptor pharmacology .
作用机制
Target of Action
N-Methylphenethylamine (NMPEA) is an endogenous compound in humans and is an isomer of amphetamine . The primary target of NMPEA is the Trace Amine-Associated Receptor 1 (TAAR1) , a G protein-coupled receptor which modulates catecholamine neurotransmission .
Mode of Action
NMPEA interacts with TAAR1, modulating the release of catecholamines, which are neurotransmitters involved in the regulation of various physiological functions such as mood, stress response, and attention .
Biochemical Pathways
NMPEA is derived from the trace amine, phenethylamine (PEA) . It is produced by phenylethanolamine N-methyltransferase with phenethylamine as a substrate, which significantly increases PEA’s effects . PEA breaks down into phenylacetaldehyde, which is further broken down into phenylacetic acid by monoamine oxidase . When this is inhibited by monoamine oxidase inhibitors, it allows more of the PEA to be metabolized into NMPEA .
Pharmacokinetics
It is known that nmpea is a naturally occurring trace amine neuromodulator in humans . It has been detected in human urine . More research is needed to fully understand the ADME properties of NMPEA.
Result of Action
The interaction of NMPEA with TAAR1 leads to the modulation of catecholamine neurotransmission . This can have various effects on physiological functions regulated by catecholamines, including mood, stress response, and attention .
Action Environment
It is known that nmpea is present in a number of different plant species and in a wide range of foodstuffs
属性
IUPAC Name |
N-methyl-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-10-8-7-9-5-3-2-4-6-9;/h2-6,10H,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBADEXUNPVVIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
589-08-2 (Parent) | |
| Record name | Phenethylamine, N-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004104432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40194013 | |
| Record name | Phenethylamine, N-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenethylamine, N-methyl-, hydrochloride | |
CAS RN |
4104-43-2 | |
| Record name | Benzeneethanamine, N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4104-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethylamine, N-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004104432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | USAF EL-29 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenethylamine, N-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylphenethylamine hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5T46442PR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide](/img/structure/B1206030.png)
![2-hydroxy-N-[(1-methyl-2-oxo-3-indolylidene)amino]benzamide](/img/structure/B1206031.png)

![[(2R,3R)-2-(2,4-difluorophenyl)-3-methyl-2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B1206035.png)
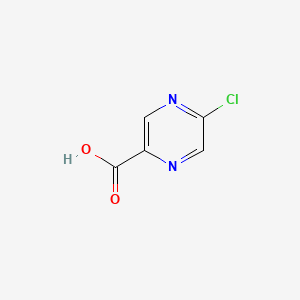
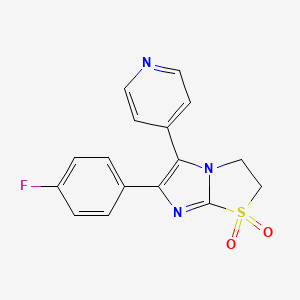
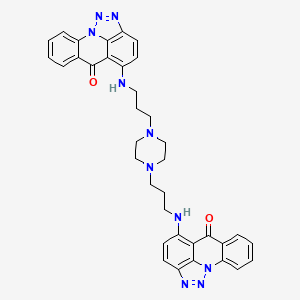

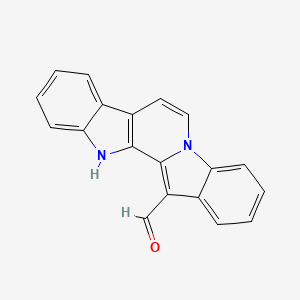
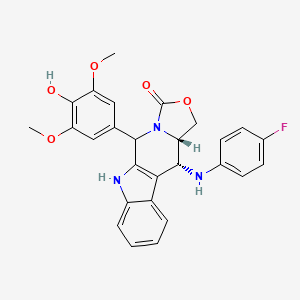
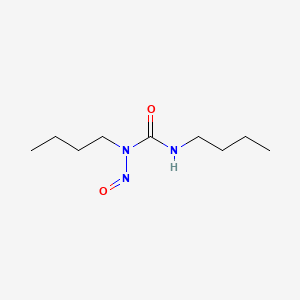


![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] dihydrogen phosphate](/img/structure/B1206054.png)